5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
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Overview
Description
5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, often involves the Gewald reaction. This reaction is a condensation process that includes sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer activity, particularly against human lung cancer cell lines.
Industry: Utilized in the development of corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The compound may interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its isopropyl and ethyl groups contribute to its unique pharmacokinetic and pharmacodynamic properties, differentiating it from other thiophene derivatives .
Biological Activity
5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydrobenzo[b]thiophenes, characterized by a fused benzene-thiophene ring system. Its structure can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For instance, derivatives have been tested against parasites affecting both livestock and crops. In one study, a related compound demonstrated effective inhibition of parasite growth at concentrations as low as 1 µM .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro assays have demonstrated activity against several bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways related to parasitic and bacterial infections.
Case Studies
- Antiparasitic Efficacy : A study evaluated the efficacy of a series of tetrahydrobenzo[b]thiophene derivatives in controlling parasitic infections in animal models. The results indicated that certain modifications to the structure enhanced activity against target parasites .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of the compound against clinically isolated strains of bacteria. The study utilized agar diffusion methods to establish zones of inhibition and confirmed significant activity against resistant strains .
Properties
Molecular Formula |
C14H21NOS |
---|---|
Molecular Weight |
251.39 g/mol |
IUPAC Name |
5-ethyl-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H21NOS/c1-4-10-5-6-12-11(7-10)8-13(17-12)14(16)15-9(2)3/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
POVRJWGNHQLCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NC(C)C |
Origin of Product |
United States |
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